molecular formula C22H25N5O7 B075578 Disperse Red 74 CAS No. 1533-74-0

Disperse Red 74

Cat. No.: B075578
CAS No.: 1533-74-0
M. Wt: 471.5 g/mol
InChI Key: SOWPUZMDITYESQ-UHFFFAOYSA-N
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Description

2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate is a synthetic organic compound known for its vibrant color properties. . The compound’s structure includes an azo group, which is responsible for its chromophoric properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate typically involves the following steps:

    Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with N,N-diethyl-3-acetamidoaniline under alkaline conditions to form the azo compound.

    Acetylation: The final step involves acetylation of the amino groups with acetic anhydride to yield 2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate undergoes various chemical reactions, including:

    Reduction: The azo group can be reduced to form corresponding amines using reducing agents like sodium dithionite.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids and alcohols under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite, zinc dust in acetic acid.

    Nucleophiles: Hydroxide ions, alkoxide ions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: Formation of 4-aminoaniline derivatives.

    Substitution: Formation of substituted nitroaniline derivatives.

    Hydrolysis: Formation of acetic acid and corresponding alcohols.

Scientific Research Applications

2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate has several scientific research applications:

    Chemistry: Used as a dye in various chemical processes to study reaction mechanisms and kinetics.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific cellular targets.

    Industry: Widely used in textile dyeing and printing due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct color properties and chemical reactivity. The presence of the nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions compared to its analogs.

Properties

IUPAC Name

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O7/c1-15(28)23-22-14-20(26(10-12-33-16(2)29)11-13-34-17(3)30)8-9-21(22)25-24-18-4-6-19(7-5-18)27(31)32/h4-9,14H,10-13H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWPUZMDITYESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024616
Record name C.I. Disperse Red 74
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533-74-0
Record name N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1533-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((3-Acetamido-4-((4-nitrophenyl)azo)phenyl)imino)diethyl diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Disperse Red 74
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[3-acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate
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